2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl cyclopropanecarboxylate
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Overview
Description
2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl cyclopropanecarboxylate is a complex organic compound with a unique structure that combines a purine derivative with a cyclopropane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl cyclopropanecarboxylate typically involves multiple steps. The starting material is often a purine derivative, which undergoes a series of reactions to introduce the aminoethyl and cyclopropanecarboxylate groups. Common reagents used in these reactions include alkylating agents, cyclopropanation reagents, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production. The purification process often involves chromatography and crystallization techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products .
Scientific Research Applications
2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl cyclopropanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl nicotinate: This compound shares a similar purine structure but has a nicotinate group instead of a cyclopropanecarboxylate group.
4-Bromobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone: Another related compound with a different functional group attached to the purine core.
Uniqueness
The uniqueness of 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl cyclopropanecarboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H17N5O4 |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)amino]ethyl cyclopropanecarboxylate |
InChI |
InChI=1S/C13H17N5O4/c1-17-9-8(10(19)18(2)13(17)21)15-12(16-9)14-5-6-22-11(20)7-3-4-7/h7H,3-6H2,1-2H3,(H2,14,15,16) |
InChI Key |
VKKUZHTYBAWXFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCOC(=O)C3CC3 |
Origin of Product |
United States |
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